molecular formula C11H16ClNO2 B1286430 Ethyl 3-amino-3-phenylpropanoate hydrochloride CAS No. 29754-04-9

Ethyl 3-amino-3-phenylpropanoate hydrochloride

Cat. No. B1286430
CAS RN: 29754-04-9
M. Wt: 229.7 g/mol
InChI Key: ATSZQDTVNRNXKB-UHFFFAOYSA-N
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Description

Ethyl 3-amino-3-phenylpropanoate hydrochloride is a compound of interest in the field of organic chemistry, particularly in the synthesis of heterocyclic compounds and pharmaceuticals. The compound is characterized by the presence of an amino group and a phenyl group attached to a propanoate ester.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate, a reagent used in the synthesis of heterocyclic compounds, was prepared from ethyl N-2,2-bis(ethoxycarbonyl)vinylglycinate and N,N-dimethylformamide dimethyl acetal . This demonstrates the versatility of ethyl amino propanoate derivatives in synthesizing complex heterocyclic structures.

Molecular Structure Analysis

The molecular structure of ethyl 3-amino-3-phenylpropanoate hydrochloride can be inferred from related compounds. For example, the vibrational spectra of ethyl (2Z)-2-(2-amino-4-oxo-1,3-oxazol-5(4H)-ylidene)-3-oxo-3-phenylpropanoate were investigated using experimental and theoretical methods, providing insights into the geometric parameters and hydrogen bonding geometry . These findings are relevant as they offer a glimpse into the structural characteristics that could be expected for ethyl 3-amino-3-phenylpropanoate hydrochloride.

Chemical Reactions Analysis

Ethyl 3-amino-3-phenylpropanoate hydrochloride may undergo various chemical reactions due to the presence of reactive functional groups. For instance, ethyl 2-azidopropenoate, a related compound, can be transformed into ethyl 2-aminopropenoate with different substituents, indicating the reactivity of the amino group in such compounds . This suggests that ethyl 3-amino-3-phenylpropanoate hydrochloride could also participate in nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-amino-3-phenylpropanoate hydrochloride can be deduced from similar compounds. The vibrational spectra analysis of related compounds provides information on the molecular vibrations and potential energy distribution, which are indicative of the compound's stability and reactivity . Additionally, the study of crystal structures of related compounds, such as (E)-(3-ethyl-1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate, reveals the conformational preferences and intermolecular interactions that could influence the physical properties of ethyl 3-amino-3-phenylpropanoate hydrochloride .

Scientific Research Applications

  • Pharmaceutical Research

    • Ethyl 3-amino-3-phenylpropanoate hydrochloride is a key pharmaceutical building block .
    • It is present in anticancer agents, such as Taxol .
    • It can also find application as a fundamental component in the synthesis of novel antibiotics and analgesic endomorphine-1 analogue tetrapeptides .
  • Medical Research

    • It is commonly used in medical research due to its unique properties and potential applications.
  • Environmental Research

    • This compound is also used in environmental research.
  • Industrial Research

    • It has potential applications in industrial research.
  • Ethyl 3-amino-3-phenylpropanoate hydrochloride is a chemical compound with the CAS Number: 29754-04-9 .
  • Its molecular weight is 229.71 .
  • It is typically stored at room temperature .
  • The physical form of this compound is a powder .
  • It has a melting point between 136-141 degrees Celsius .
  • This compound is used in various areas of research, including life science, material science, chemical synthesis, chromatography, and analytical research .

Safety And Hazards

Safety precautions for handling Ethyl 3-amino-3-phenylpropanoate hydrochloride include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . The compound is labeled with the signal word “Warning” and hazard statements H315, H319, H335 .

properties

IUPAC Name

ethyl 3-amino-3-phenylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9;/h3-7,10H,2,8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSZQDTVNRNXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-amino-3-phenylpropanoate hydrochloride

CAS RN

29754-04-9
Record name Benzenepropanoic acid, β-amino-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29754-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, β-amino-, ethyl ester, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.133
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

DL-3-amino-3-phenylpropionic acid (5.4 g, 0.032 moles) was added to saturated HCl (100 ml) in ethanol. The reaction mixture was stirred for 4 hours at room temperature under nitrogen. HCl in ethanol was removed under vacuum to afford a residue. The concentrated residue was trituated with ethyl acetate. The ethyl acetate was then removed in vacuum and the procedure was repeated twice. The resulting residue was dried under high vacuum to give a yellow solid (7.4 g, 98.6% yield). 1H NMR (400 MHz, CD3OD) δ 7.46-7.41 (m, 5H), 4.70 (m, 1H), 4.16-4.11 (m, 2H), 3.11-2.96 (m, 2H), 1.19 (t, 3H, 7.18 Hz). HRMS (M+H) calculated for C11H15N1O2 194.1176, found 194.1210.
Quantity
5.4 g
Type
reactant
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100 mL
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Yield
98.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Nejman, A Śliwińska, A Zwierzak - Tetrahedron, 2005 - Elsevier
A general simple procedure having the potential for large scale preparations of racemic β 3 -amino acids has been developed. The procedure involves base-catalyzed Michael-type …
Number of citations: 33 www.sciencedirect.com

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